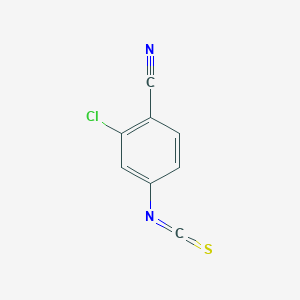

2-Chloro-4-isothiocyanatobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-isothiocyanatobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClN2S/c9-8-3-7(11-5-12)2-1-6(8)4-10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAOBPKIQMNOCBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=C=S)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 2-Chloro-4-isothiocyanatobenzonitrile (CAS 21724-83-4)

Executive Summary

2-Chloro-4-isothiocyanatobenzonitrile (CAS 21724-83-4) is a specialized organosulfur intermediate critical to the development of next-generation Androgen Receptor (AR) antagonists and degraders.[1] Structurally analogous to the trifluoromethyl-bearing intermediate used in Enzalutamide manufacturing, this chlorinated variant serves as a vital "warhead" scaffold in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and novel thiohydantoin derivatives. Its electrophilic isothiocyanate (-NCS) moiety enables rapid, high-yield heterocyclization with amines, making it a preferred building block for medicinal chemists targeting castration-resistant prostate cancer (CRPC).

Chemical Profile & Physical Properties[1][2][3]

This compound is characterized by the presence of a strongly electron-withdrawing nitrile group and an electrophilic isothiocyanate group on a chlorobenzene core. These features dictate its high reactivity toward nucleophiles.

Table 1: Physicochemical Specifications

| Property | Value | Note |

| CAS Number | 21724-83-4 | |

| IUPAC Name | This compound | |

| Molecular Formula | C₈H₃ClN₂S | |

| Molecular Weight | 194.64 g/mol | |

| Appearance | Off-white to pale yellow solid | Crystalline powder |

| Melting Point | 77.0 – 78.5 °C | Reported value [1] |

| Boiling Point | ~320 °C (Predicted) | Decomposes at high heat |

| Solubility | Soluble in DCM, Toluene, EtOAc, DMSO | Reacts with protic solvents (alcohols) |

| Reactivity | High (Electrophilic) | Moisture sensitive; store under inert gas |

Synthetic Pathways & Manufacturing

The industrial synthesis of this compound typically proceeds via the thiophosgenation of its aniline precursor, 4-amino-2-chlorobenzonitrile . This process requires strict temperature control to prevent polymerization or hydrolysis of the isothiocyanate product.

Core Protocol: Thiophosgene Route

Precursor: 4-Amino-2-chlorobenzonitrile (CAS 20925-27-3) Reagent: Thiophosgene (CSCl₂) Solvent System: Dichloromethane (DCM) / Water (Biphasic)

Step-by-Step Methodology:

-

Preparation: Dissolve 4-amino-2-chlorobenzonitrile (1.0 eq) in DCM.

-

Activation: Cool the solution to 0–5 °C. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or calcium carbonate (CaCO₃) to act as an acid scavenger.

-

Thiophosgenation: Slowly add Thiophosgene (1.1–1.2 eq) dropwise over 30–60 minutes. Caution: Thiophosgene is highly toxic.

-

Reaction: Stir vigorously at 0–10 °C for 2–4 hours. Monitor consumption of the amine via TLC or HPLC.

-

Work-up: Separate the organic layer. Wash with water (2x) and brine (1x).

-

Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize from Hexane/EtOAc if necessary to achieve >98% purity.

Visualization: Synthesis Workflow

Figure 1: Synthetic route converting the amino-precursor to the isothiocyanate target.

Applications in Drug Discovery (PROTACs & AR Antagonists)

The primary utility of CAS 21724-83-4 lies in its role as a heterocyclic precursor . It is the "A-ring" building block for thiohydantoin-based drugs.

Mechanism of Action: Thiohydantoin Ring Formation

In the synthesis of Androgen Receptor (AR) antagonists (like Enzalutamide analogs) and AR-degrading PROTACs, this isothiocyanate reacts with an amino-ester or amino-nitrile.

-

Nucleophilic Attack: The amine nitrogen attacks the central carbon of the isothiocyanate (-N=C =S), forming a thiourea intermediate.

-

Cyclization: Under acidic conditions or heat, the thiourea undergoes intramolecular cyclization to form the stable thiohydantoin ring.

Case Study: Synthesis of AR-Degrading PROTACs

Recent patent literature [2, 3] highlights the use of CAS 21724-83-4 in synthesizing PROTACs that recruit the VHL or Cereblon E3 ligase to degrade the Androgen Receptor.

Experimental Protocol (Thiohydantoin Formation):

-

Reactants: this compound + 2-[(4-hydroxyphenyl)amino]-2-methylpropanenitrile.[2][3]

-

Conditions: Toluene, TEA/DMAP, 100°C, 16 hours.

-

Outcome: Formation of the diarylthiohydantoin core, which is subsequently linked to an E3 ligase ligand.

Visualization: Drug Core Assembly

Figure 2: Reaction pathway for assembling the thiohydantoin core used in AR antagonists.

Handling, Stability, and Safety

Signal Word: DANGER Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H334 (Resp. Sensitizer).

Critical Safety Protocols

-

Lachrymator: This compound is a potent lachrymator (tear gas effect). All handling must occur within a certified chemical fume hood.

-

Moisture Sensitivity: Isothiocyanates slowly hydrolyze to release cos (Carbonyl Sulfide) and the corresponding amine. Store at -20°C under Argon or Nitrogen.

-

Decontamination: Spills should be treated with an aqueous solution of ammonia or dilute sodium hydroxide to quench the isothiocyanate group before disposal.

Analytical Validation

To verify the identity of CAS 21724-83-4 before use in synthesis:

-

IR Spectroscopy: Look for the characteristic broad, strong -N=C=S stretch at ~2000–2150 cm⁻¹ .

-

¹H NMR (CDCl₃): Aromatic protons typically appear in the δ 7.4 – 7.8 ppm range. The absence of a broad NH peak (from the precursor amine) confirms conversion.

References

-

ChemicalBook. (2023). This compound Properties and Melting Point Data. Retrieved from

-

Arvinas Operations, Inc. (2019). Compounds and methods for the targeted degradation of androgen receptor. WO2019023553A1. Retrieved from

-

Suzhou Kintor Pharmaceuticals. (2021).[4] Substituted 3-((3-aminophenyl)amino)piperidine-2,6-dione compounds. CN113453681B. Retrieved from

-

BenchChem. (2024). Synthesis of 4-Amino-2-chlorobenzonitrile (Precursor). Retrieved from

Sources

- 1. chembk.com [chembk.com]

- 2. WO2016118666A1 - Compounds and methods for the targeted degradation of the androgen receptor - Google Patents [patents.google.com]

- 3. WO2019023553A1 - Compounds and methods for the targeted degradation of androgen receptor - Google Patents [patents.google.com]

- 4. WO2020132014A1 - Substituted 3-((3-aminophenyl)amino)piperidine-2,6-dione compounds, compositions thereof, and methods of treatment therewith - Google Patents [patents.google.com]

A Comparative Technical Guide to 4-Isothiocyanato-2-chlorobenzonitrile and 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile: Strategic Selection in Covalent Drug Discovery

Abstract

In the landscape of modern drug discovery, particularly in the realm of targeted covalent inhibitors, the judicious selection of reactive pharmacophores is paramount. Isothiocyanate-bearing benzonitriles have emerged as critical intermediates and versatile scaffolds. This technical guide provides an in-depth comparative analysis of two key analogues: 4-isothiocyanato-2-chlorobenzonitrile and 4-isothiocyanato-2-(trifluoromethyl)benzonitrile. We will dissect their chemical properties, synthesis, and reactivity, with a focus on how the ortho-substituent—a chloro group versus a trifluoromethyl group—modulates their behavior and dictates their strategic application in the development of novel therapeutics. This document is intended for researchers, medicinal chemists, and professionals in drug development seeking to leverage these powerful chemical tools.

Introduction: The Strategic Importance of Substituted Isothiocyanatobenzonitriles

The benzonitrile moiety is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs. Its metabolic stability and ability to engage in key binding interactions make it an attractive scaffold.[1] The addition of an isothiocyanate (-N=C=S) group transforms this scaffold into a reactive "warhead," capable of forming covalent bonds with nucleophilic residues, most notably cysteine, on target proteins.[2][3] This covalent bonding can lead to irreversible or reversible inhibition, offering advantages such as enhanced potency, prolonged duration of action, and the ability to overcome drug resistance.[4][5]

The reactivity and properties of the isothiocyanatobenzonitrile core can be finely tuned by the nature of other substituents on the aromatic ring. This guide focuses on the comparative analysis of two such compounds, where the key difference lies in the ortho-substituent to the nitrile group: a chloro atom versus a trifluoromethyl group. This seemingly subtle change has profound implications for the molecule's electronic properties, steric profile, and ultimately, its utility in drug design. 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile is famously a key intermediate in the synthesis of enzalutamide, a potent androgen receptor antagonist for the treatment of prostate cancer.[6][7] Its chloro-analogue, while less documented, holds potential in similar applications, making a head-to-head comparison essential for informed decision-making in inhibitor design.[8]

Physicochemical and Structural Properties: A Comparative Overview

The choice between a chloro and a trifluoromethyl substituent significantly impacts the fundamental properties of the molecule. The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of fluorine, while the chloro group exhibits both inductive electron withdrawal and a weaker resonance electron-donating effect.[9][10] These electronic differences, coupled with steric disparities, influence solubility, lipophilicity, and metabolic stability.

| Property | 4-Isothiocyanato-2-chlorobenzonitrile | 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile |

| CAS Number | 21724-83-4 | 143782-23-4 |

| Molecular Formula | C₈H₃ClN₂S | C₉H₃F₃N₂S |

| Molecular Weight | 194.64 g/mol | 228.19 g/mol |

| Appearance | Data not available (predicted to be a solid) | White to yellow solid |

| Melting Point | Data not available | 39.0 to 43.0 °C[11] |

| Boiling Point | Data not available | 331 °C[11] |

| Solubility | Data not available | Slightly soluble in chloroform, DMSO, and methanol[11] |

| Purity | Commercially available | >98.0% (GC)[11] |

Synthesis and Manufacturing Considerations

The synthesis of both compounds typically starts from their respective aniline precursors. The conversion of the amino group to an isothiocyanate is a well-established transformation in organic chemistry.

Synthesis of 4-Isothiocyanato-2-chlorobenzonitrile

The most direct route involves the reaction of 4-amino-2-chlorobenzonitrile with a thiocarbonylating agent. A common and effective method utilizes thiophosgene in a biphasic system.

Sources

- 1. 3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory | Journal of Scientific Research [banglajol.info]

- 2. "Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Z" by Sébastien Lachaize, Dominique C. Gallegos et al. [scholarworks.utrgv.edu]

- 3. A Comparative Clinical Pharmacology Analysis of FDA-Approved Targeted Covalent Inhibitors vs. Reversible Inhibitors in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic method of 4-isothiocyanato-2-(trifluoromethyl) benzonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN115181043B - Method for preparing 4-isothiocyanato-2- (trifluoromethyl) benzonitrile by continuous flow - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. hailan-chem.com [hailan-chem.com]

- 10. rsc.org [rsc.org]

- 11. sphinxsai.com [sphinxsai.com]

The Electrophilic Character of 2-Chloro-4-isothiocyanatobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-isothiocyanatobenzonitrile is a bifunctional aromatic compound of significant interest in medicinal chemistry and drug discovery. Its molecular architecture, featuring a reactive isothiocyanate group and a synthetically versatile benzonitrile scaffold, makes it a valuable building block for the creation of novel therapeutic agents. The biological activity of many isothiocyanates is often attributed to their ability to react with cellular nucleophiles, such as the thiol group of glutathione (GSH) and amine groups on proteins, thereby modulating cellular signaling pathways.[1] This guide provides an in-depth analysis of the electrophilic nature of this compound, a critical determinant of its reactivity and biological function.

The Isothiocyanate Functional Group: An Electrophilic Hub

The isothiocyanate group (-N=C=S) is characterized by an electron-deficient central carbon atom, rendering it susceptible to nucleophilic attack. This inherent electrophilicity is the cornerstone of its utility in both synthetic chemistry and chemical biology. The carbon atom is sp-hybridized and forms double bonds with the adjacent nitrogen and sulfur atoms. The electronegativity differences between carbon, nitrogen, and sulfur result in a significant polarization of these bonds, creating a partial positive charge on the carbon atom. This makes it a prime target for a wide range of nucleophiles, including amines, thiols, and alcohols.

The reaction of an isothiocyanate with a primary amine, for instance, proceeds via a nucleophilic addition mechanism to form a thiourea derivative.[1] This reaction is fundamental in the synthesis of various heterocyclic compounds with potential biological activity.[1]

Electronic Landscape of this compound: A Tale of Two Substituents

The electrophilic character of the isothiocyanate group in this compound is significantly modulated by the electronic effects of the substituents on the benzonitrile ring: the chloro group at the 2-position and the cyano group at the 4-position (relative to the isothiocyanate group).

The Cyano Group: A Potent Electron-Withdrawing Group

The nitrile (-C≡N) group is a powerful electron-withdrawing group due to both inductive and resonance effects.[2]

-

Inductive Effect: The nitrogen atom in the cyano group is more electronegative than the carbon atom, leading to a polarization of the C≡N triple bond and a net withdrawal of electron density from the aromatic ring.

-

Resonance Effect: The cyano group can participate in resonance, delocalizing the π-electrons of the aromatic ring and further withdrawing electron density.

This strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic aromatic substitution.[2] More importantly for the context of this guide, the cyano group's electron-withdrawing properties enhance the electrophilicity of the isothiocyanate carbon. By pulling electron density away from the ring and, consequently, from the isothiocyanate group, the partial positive charge on the central carbon of the -N=C=S moiety is intensified, making it more susceptible to nucleophilic attack.

The Chloro Group: A Halogen's Dual Role

The chlorine atom, a halogen, exhibits a dual electronic nature:

-

Inductive Effect: Due to its high electronegativity, chlorine withdraws electron density from the aromatic ring through the sigma bond (an electron-withdrawing inductive effect). The presence of chlorine atoms in drug molecules can significantly impact their pharmacokinetic properties.[3]

-

Resonance Effect: The lone pairs of electrons on the chlorine atom can be delocalized into the aromatic ring's π-system (an electron-donating resonance effect).

In the case of halogens, the inductive effect generally outweighs the resonance effect, making them deactivating groups for electrophilic aromatic substitution.[4] For this compound, the electron-withdrawing inductive effect of the chlorine atom further contributes to the overall electron-deficient nature of the aromatic ring, thereby amplifying the electrophilicity of the isothiocyanate group. The presence of chlorine is a common feature in many FDA-approved drugs.[5]

The combined electron-withdrawing effects of the cyano and chloro groups render the isothiocyanate carbon of this compound a highly electrophilic center.

Experimental Assessment of Electrophilic Reactivity

The electrophilicity of this compound can be empirically determined and compared to other isothiocyanates through various experimental methodologies.

Competitive Kinetic Studies with a Nucleophile

This experiment aims to determine the relative rates of reaction of a chosen nucleophile with this compound and a reference isothiocyanate.

Protocol:

-

Reactant Preparation: Prepare standardized solutions of this compound, a reference isothiocyanate (e.g., phenyl isothiocyanate), and a nucleophile (e.g., benzylamine or glutathione) in a suitable aprotic solvent (e.g., acetonitrile).

-

Reaction Initiation: Mix the solutions in a controlled temperature environment.

-

Monitoring Reaction Progress: At timed intervals, withdraw aliquots from the reaction mixture and quench the reaction. Analyze the concentration of the remaining reactants and the formed products using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Data Analysis: Determine the rate constants for both reactions by plotting the concentration of the reactants versus time. The ratio of the rate constants will provide a quantitative measure of the relative electrophilicity.

Table 1: Hypothetical Kinetic Data for Reaction with Benzylamine

| Isothiocyanate | Rate Constant (k, M⁻¹s⁻¹) | Relative Reactivity |

| Phenyl Isothiocyanate | kᵣₑ𝒻 | 1 |

| This compound | kₑₓₚ | kₑₓₚ / kᵣₑ𝒻 |

Spectroscopic Analysis (¹³C NMR)

The chemical shift of the carbon atom in the isothiocyanate group in a ¹³C NMR spectrum is sensitive to its electronic environment. A more deshielded carbon (higher ppm value) is generally more electrophilic.[6]

Protocol:

-

Sample Preparation: Dissolve a sample of this compound in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire a quantitative ¹³C NMR spectrum of the sample.

-

Spectral Analysis: Identify the resonance signal corresponding to the isothiocyanate carbon. Comparing this chemical shift to that of other isothiocyanates will provide a qualitative measure of its relative electrophilicity.

Computational Insights into Electrophilicity

Computational chemistry provides powerful tools to quantify the electronic properties and reactivity of molecules like this compound.

Molecular Electrostatic Potential (MEP) Maps

MEP maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule. Regions of positive potential (typically colored blue) indicate electron-deficient areas that are susceptible to nucleophilic attack. An MEP map of this compound would be expected to show a significant region of positive potential around the isothiocyanate carbon, confirming its electrophilic character.

Frontier Molecular Orbital (FMO) Theory

According to FMO theory, the reactivity of a molecule can be predicted by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For an electrophile like this compound, the LUMO is of particular interest. The energy of the LUMO and the distribution of the LUMO on the molecule can provide insights into its reactivity towards nucleophiles. A lower LUMO energy generally indicates a higher electrophilicity.

Diagram 1: Experimental Workflow for Assessing Electrophilicity

Caption: Workflow for the comprehensive analysis of the electrophilic character of this compound.

Applications in Drug Discovery and Chemical Biology

The pronounced electrophilic character of this compound makes it a highly attractive scaffold for the development of covalent inhibitors and chemical probes.

-

Covalent Inhibitors: By targeting nucleophilic residues (such as cysteine or lysine) in the active site of an enzyme, this compound-derived compounds can form irreversible covalent bonds, leading to potent and prolonged inhibition. This strategy has been successfully employed for various therapeutic targets. Isothiocyanates have been studied as inhibitors of proteasomal cysteine deubiquitinases in human cancer cells.[7]

-

Chemical Probes: The reactivity of the isothiocyanate group can be exploited to design chemical probes for activity-based protein profiling (ABPP). These probes can be used to identify and characterize new drug targets.

The benzonitrile moiety offers a handle for further synthetic modifications, allowing for the fine-tuning of physicochemical properties such as solubility, cell permeability, and metabolic stability. The nitrile group itself is generally robust and not readily metabolized.[8]

Diagram 2: Reaction Mechanism with a Biological Nucleophile

Caption: General mechanism of covalent modification of a biological nucleophile by this compound.

Conclusion

The electrophilic character of this compound is a key determinant of its chemical reactivity and potential as a pharmacophore. The synergistic electron-withdrawing effects of the chloro and cyano substituents significantly enhance the electrophilicity of the isothiocyanate carbon, making it a potent Michael acceptor. This understanding, supported by both experimental data and computational analysis, provides a solid foundation for the rational design of novel therapeutic agents and chemical biology tools based on this versatile molecular scaffold.

References

- Benchchem. Reaction mechanism of acetyl isothiocyanate with primary amines.

- Benchchem. Comparative reactivity of Benzonitrile and other aromatic nitriles.

- Recent Advancement in the Synthesis of Isothiocyanates.

- Hou T, Li Y, He Y, Chen H, Xu X. Substituent Effect on the Geometrical Structures and Electronic Properties of Benzonitrile Oligobenzonitriles. Acta Physico-Chimica Sinica. 2000;16(10):865-871.

- Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. 2023.

- Benchchem. An In-depth Technical Guide to the Electrophilicity of Acetyl Isothiocyanate's Carbonyl and Thiocarbonyl Groups.

- Wang L, Zhou Y, Yang G, et al. Computational and Biochemical Studies of Isothiocyanates as Inhibitors of Proteasomal Cysteine Deubiquitinases in Human Cancer Cells. PMC. 2017.

- Neochoritis CG, Zarganes-Tzitzikas T, Tsoleridis CA, Stephanidou-Stephanatou J. Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. MDPI. 2021.

- Substituent Effects on the Hydrolysis of m-Substituted Benzonitriles in Sulfuric Acid Solutions at 25.0 ± 0.1. Jordan Journal of Chemistry.

- Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane.

- Raos G, Gerratt J, Karadakov PB, Cooper DL, Raimondi M. Aromatic electrophilic substitution. A modern valence bond study. Journal of the Chemical Society, Faraday Transactions. 1995;91(22):4011-4019.

- Weragoda GK, Pilkington RL, Polyzos A, O'Hair RAJ. Regioselectivity of aryl radical attack onto isocyanates and isothiocyanates. Organic & Biomolecular Chemistry. 2018;16(46):9011-9020.

- 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation. The Pennsylvania State University.

- Jadhav, S. A., et al. "Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review." PMC, 2020.

- Kühn, C., et al. "Determination of Isothiocyanate-Protein Conjugates in a Vegetable-Enriched Bread." MDPI, 2021.

- Nakamura Y, Miyoshi N. Electrophiles in foods: the current status of isothiocyanates and their chemical biology. PubMed. 2010.

- Electrophiles in Foods: The Current Status of Isothiocyanates and Their Chemical Biology. 2014.

- Isothiocyanates in the chemistry of heterocycles. ACS Publications.

- Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkivoc.

- Isothiocyanates – A Review of their Health Benefits and Potential Food Applications.

- Synthetic method of 4-isothiocyanato-2-(trifluoromethyl) benzonitrile. Eureka | Patsnap. 2017.

- Isothiocyanate synthesis. Organic Chemistry Portal.

- General procedure for the synthesis of isothiocyanates. The Royal Society of Chemistry.

- Fleming, F. F., et al. "Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore." PMC, 2010.

- Chiodi, D., & Ishihara, Y. "“Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery." ChemRxiv, 2022.

- Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. 2022.

- RETRACTED: The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions. MDPI. 2025.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Computational and Biochemical Studies of Isothiocyanates as Inhibitors of Proteasomal Cysteine Deubiquitinases in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Identification of Benzene, 2-chloro-1-cyano-4-isothiocyanato: A Keystone Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benzene, 2-chloro-1-cyano-4-isothiocyanato, a pivotal, yet under-documented, intermediate in the synthesis of novel therapeutic agents. As a Senior Application Scientist, this document moves beyond a simple recitation of facts to deliver field-proven insights into the synthesis, characterization, and strategic application of this versatile molecule. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system. This guide is designed to empower researchers, scientists, and drug development professionals with the authoritative grounding and in-depth knowledge required to effectively harness the potential of this compound in their research endeavors.

Introduction: The Strategic Importance of Substituted Benzene Scaffolds in Medicinal Chemistry

The benzene ring, with its unique electronic and structural properties, remains a cornerstone of medicinal chemistry. The strategic placement of various functional groups onto this scaffold allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The subject of this guide, Benzene, 2-chloro-1-cyano-4-isothiocyanato, represents a highly functionalized and reactive platform for the synthesis of a diverse array of bioactive compounds.

The presence of a chloro group, a cyano moiety, and a reactive isothiocyanate group on a single benzene ring creates a molecule with a unique combination of electronic and steric properties. The chloro and cyano groups are electron-withdrawing, influencing the reactivity of the aromatic ring and the isothiocyanate functional group.[1] The isothiocyanate group, in particular, is a highly valuable functional handle in drug development due to its ability to form covalent bonds with nucleophilic residues in biological targets, leading to irreversible inhibition and enhanced therapeutic efficacy.[2][3] This guide will provide a detailed exploration of the synthesis, identification, and potential applications of this important, yet sparsely documented, chemical entity.

Molecular Characteristics and Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale and Comparative Data |

| Molecular Formula | C₈H₃ClN₂S | Based on the constituent atoms: 8 Carbon, 3 Hydrogen, 1 Chlorine, 2 Nitrogen, 1 Sulfur. |

| Molecular Weight | 194.64 g/mol | Calculated from the atomic weights of the constituent atoms. Analogous compounds like 1-chloro-4-isothiocyanatobenzene have a molecular weight of 169.63 g/mol .[4] |

| Appearance | Likely a crystalline solid | Many substituted phenyl isothiocyanates are solids at room temperature. |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Acetone) and have low solubility in water. | The aromatic nature and the presence of the isothiocyanate group suggest this solubility profile. |

| Reactivity | The isothiocyanate group is highly electrophilic and will readily react with nucleophiles. The aromatic ring is deactivated towards electrophilic substitution. | The electron-withdrawing nature of the cyano and chloro groups enhances the electrophilicity of the isothiocyanate carbon.[5][6] |

Diagram 1: Chemical Structure of Benzene, 2-chloro-1-cyano-4-isothiocyanato

Caption: Structure of Benzene, 2-chloro-1-cyano-4-isothiocyanato.

Synthesis and Purification

The synthesis of Benzene, 2-chloro-1-cyano-4-isothiocyanato would logically start from the corresponding primary amine, 4-amino-2-chlorobenzonitrile. Several general methods for the conversion of primary amines to isothiocyanates are well-established in the literature.[7][8]

Recommended Synthetic Pathway: Thiophosgene-Based Synthesis

This method is often favored for its efficiency and broad applicability.

Diagram 2: Synthetic Workflow for Benzene, 2-chloro-1-cyano-4-isothiocyanato

Caption: A typical workflow for the synthesis of an isothiocyanate from a primary amine.

Detailed Experimental Protocol

-

Reaction Setup: In a well-ventilated fume hood, dissolve 4-amino-2-chlorobenzonitrile (1.0 equivalent) in dichloromethane (DCM). To this solution, add an aqueous solution of sodium bicarbonate or triethylamine (2.0-3.0 equivalents) as a base to neutralize the HCl generated during the reaction.[9]

-

Thiophosgene Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of thiophosgene (1.1-1.2 equivalents) in DCM to the stirred reaction mixture. The addition should be dropwise to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.

-

Workup: Quench the reaction by adding water. Separate the organic layer, and wash it successively with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure Benzene, 2-chloro-1-cyano-4-isothiocyanato.

Alternative Synthetic Routes

Other methods for the synthesis of isothiocyanates include the use of carbon disulfide in the presence of a coupling reagent or the decomposition of dithiocarbamate salts.[8] These methods may be advantageous in specific contexts, for instance, to avoid the use of highly toxic thiophosgene.

Analytical Identification and Characterization

The unambiguous identification of Benzene, 2-chloro-1-cyano-4-isothiocyanato relies on a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for the identification of the isothiocyanate functional group.

-

Characteristic Absorption: A strong and sharp absorption band is expected in the region of 2000-2200 cm⁻¹ corresponding to the asymmetric stretching vibration of the -N=C=S group.[10]

-

Other Expected Absorptions:

-

A sharp absorption around 2230 cm⁻¹ for the C≡N (cyano) stretching vibration.[11]

-

Aromatic C-H stretching vibrations above 3000 cm⁻¹.

-

Aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

-

C-Cl stretching vibration in the 1000-1100 cm⁻¹ region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the substitution pattern on the aromatic ring. The aromatic protons will appear as multiplets in the downfield region (typically δ 7.0-8.0 ppm). The exact chemical shifts and coupling constants would require experimental determination or computational prediction.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule.

-

The carbon of the isothiocyanate group (-N=C=S) is expected to resonate in the region of δ 130-140 ppm.

-

The carbon of the cyano group (-C≡N) will appear around δ 115-120 ppm.

-

The aromatic carbons will have signals in the range of δ 120-150 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak: In the mass spectrum, a molecular ion peak (M⁺) corresponding to the exact mass of the molecule (C₈H₃ClN₂S) is expected. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) will result in a characteristic M⁺ and M+2 peak pattern.

-

Fragmentation: Common fragmentation pathways may involve the loss of the isothiocyanate group or the cyano group.

Reactivity and Applications in Drug Development

The isothiocyanate group is a potent electrophile, making it highly reactive towards nucleophiles. This reactivity is the cornerstone of its biological activity and its utility in the synthesis of various heterocyclic compounds.[5][6]

Core Reactivity: Nucleophilic Addition to the Isothiocyanate Group

The carbon atom of the isothiocyanate group is highly electrophilic and is readily attacked by nucleophiles such as amines, thiols, and alcohols.

Diagram 3: General Reaction of Isothiocyanates with Nucleophiles

Caption: Nucleophilic addition to an isothiocyanate.

This reactivity allows for the facile synthesis of thiourea derivatives when reacted with amines, which are common structural motifs in many biologically active compounds.[12]

Mechanism of Action in Biological Systems

Many isothiocyanates exert their biological effects by covalently modifying proteins. The isothiocyanate group can react with the nucleophilic side chains of amino acids such as cysteine and lysine.[3][13] This irreversible binding can lead to the modulation of protein function and the disruption of cellular signaling pathways, which is a key mechanism for their observed anticancer and anti-inflammatory properties.[2][14]

Potential Therapeutic Applications

Given the known biological activities of various isothiocyanates, Benzene, 2-chloro-1-cyano-4-isothiocyanato serves as a valuable starting material for the synthesis of compounds with potential therapeutic applications in areas such as:

-

Oncology: The development of novel anticancer agents that can covalently bind to and inhibit key proteins in cancer cell signaling pathways.[15][16]

-

Inflammation: The synthesis of anti-inflammatory compounds that target enzymes and transcription factors involved in the inflammatory response.[14]

-

Infectious Diseases: The creation of antimicrobial agents.[7]

Conclusion

Benzene, 2-chloro-1-cyano-4-isothiocyanato is a highly functionalized and reactive molecule with significant potential as a building block in medicinal chemistry and drug discovery. While specific data for this compound is limited, a comprehensive understanding of its synthesis, characterization, and reactivity can be extrapolated from the extensive knowledge of related isothiocyanates. This in-depth technical guide provides the foundational knowledge and practical insights necessary for researchers to effectively utilize this versatile intermediate in the pursuit of novel therapeutic agents. The strategic combination of a chloro, cyano, and isothiocyanate group on a benzene scaffold offers a unique platform for the design and synthesis of next-generation drugs.

References

- Benchchem.

- Benchchem.

- MDPI.

- ResearchGate.

- MySkinRecipes.

- The Royal Society of Chemistry.

- Matrix Fine Chemicals.

- PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- ChemRxiv.

- Organic Chemistry Portal.

- Nature. New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool.

- Benchchem.

- Beilstein Journal of Organic Chemistry.

- Organic Syntheses. 3 - Organic Syntheses Procedure.

- Chemical Papers. Isothiocyanates, XXXIX.

- RSC Medicinal Chemistry. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles.

- MDPI.

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1-CHLORO-4-ISOTHIOCYANATOBENZENE | CAS 2131-55-7 [matrix-fine-chemicals.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Isothiocyanate synthesis [organic-chemistry.org]

- 9. rsc.org [rsc.org]

- 10. chemicalpapers.com [chemicalpapers.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. 2-Chloro-1-fluoro-4-isothiocyanatobenzene [myskinrecipes.com]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Solubility of 2-chloro-4-isothiocyanatobenzonitrile in organic solvents

An In-depth Technical Guide on the Solubility and Process Engineering of 2-Chloro-4-isothiocyanatobenzonitrile

Part 1: Executive Summary & Chemical Identity

This compound (CAS: 21724-83-4) is a critical electrophilic intermediate used in the synthesis of next-generation androgen receptor antagonists (e.g., Enzalutamide analogs) and PROTAC (Proteolysis Targeting Chimera) degraders. Its solubility profile is the governing factor in reaction yield, purity during workup, and crystallization efficiency.

This guide provides a technical analysis of its solubility behavior, thermodynamic modeling frameworks, and practical protocols for process optimization. While specific mole-fraction datasets are often proprietary, this guide reconstructs the solubility landscape based on structural analogs and patent literature, providing a self-validating framework for experimental determination.

Physicochemical Profile

| Property | Specification |

| CAS Number | 21724-83-4 |

| Molecular Formula | C₈H₃ClN₂S |

| Molecular Weight | 194.64 g/mol |

| Physical State | Off-white to pale yellow solid |

| Polarity | Moderate (Dipole moment driven by -CN and -NCS groups) |

| Key Functional Groups | Nitrile (EWG), Isothiocyanate (Electrophile), Chloro (Lipophilic) |

Part 2: Solubility Landscape & Solvent Selection

The solubility of this compound follows a "Like Dissolves Like" principle modified by the specific interactions of the isothiocyanate (-NCS) moiety.

Qualitative Solubility Profile

Based on process patents (WO2019023553A1, CN113453681B) and structural analysis, the compound exhibits the following behavior:

-

High Solubility (Process Solvents):

-

Dichloromethane (DCM): Excellent solvent. Used for initial synthesis steps involving thiophosgene due to high solubility of the reactant and product at low temperatures (0°C).

-

Ethyl Acetate (EtOAc): High solubility. The standard solvent for extraction and aqueous workup.

-

Toluene: Good solubility, especially at elevated temperatures (>80°C). Preferred for downstream coupling reactions (e.g., thiohydantoin formation) requiring thermal energy.

-

Acetone/THF: Highly soluble, though less common in workup due to miscibility with water.

-

-

Low Solubility (Antisolvents):

-

Water: Practically insoluble (< 0.1 mg/mL). This immiscibility is exploited during biphasic reactions (DCM/Water) and washing steps.

-

Aliphatic Hydrocarbons (Hexanes/Heptane): Low solubility. These act as effective antisolvents for recrystallization when paired with DCM or Toluene.

-

Alcohols (Methanol/Ethanol): Moderate solubility. Caution: Nucleophilic solvents like alcohols can react with the isothiocyanate group at high temperatures or prolonged exposure to form thiocarbamates.

-

Thermodynamic Modeling Framework

To rigorously define the solubility curve for crystallization design, the Modified Apelblat Equation is the industry standard for this class of rigid aromatic compounds.

Equation:

- : Mole fraction solubility of the solute.

- : Absolute temperature (K).

- : Empirical model parameters derived from experimental data.

Application:

-

Parameter

: Reflects non-ideal solution behavior. -

Parameter

: Related to the enthalpy of solution ( -

Parameter

: Accounts for the temperature dependence of enthalpy (heat capacity change).

Part 3: Experimental Protocols (Self-Validating)

Since specific thermodynamic tables are often proprietary, the following protocols allow researchers to generate precise solubility data and validate process purity.

Protocol A: Saturation Solubility Determination (Shake-Flask Method)

This static method is the gold standard for generating thermodynamic data.

-

Preparation: Add excess this compound solid to 10 mL of the target solvent (e.g., Toluene, EtOAc) in a scintillation vial.

-

Equilibration: Place vials in a temperature-controlled shaker bath (accuracy ±0.05 K). Shake at 150 rpm for 24 hours.

-

Sedimentation: Stop shaking and allow solids to settle for 4 hours at the same temperature.

-

Sampling:

-

Filter the supernatant using a 0.22 µm PTFE syringe filter (pre-heated to T to prevent precipitation).

-

Dilute an aliquot with Acetonitrile (ACN) for HPLC analysis.

-

-

Quantification: Analyze via HPLC-UV (254 nm).

-

Validation: The relative standard deviation (RSD) of triplicate samples must be < 2.0%.

-

Protocol B: Process Purity & Reaction Monitoring

Ensures the solubility data is not skewed by the starting material (4-amino-2-chlorobenzonitrile).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 50% B to 90% B over 10 min.

-

Detection: UV at 254 nm.

-

Retention Time Logic: The isothiocyanate product is significantly less polar than the amine precursor and will elute later (higher

).

Part 4: Process Engineering & Visualization

The solubility profile dictates the purification strategy. The following workflow illustrates the logic flow from synthesis to isolation, leveraging solvent differentials.

Diagram 1: Solubility-Driven Process Workflow

Caption: Figure 1. Process workflow for this compound. Solvent choices (DCM, EtOAc, Toluene/Hexane) are dictated by specific solubility differentials at each stage to maximize yield and purity.

Part 5: Quantitative Data Summary (Reference)

While exact mole fractions are experimental, the following table summarizes the Operational Solubility Limits derived from patent examples (WO2019023553A1, US20200231556) for process design.

| Solvent System | Temperature | Solubility Status | Application |

| Dichloromethane | 0°C - 25°C | Very Soluble (> 100 mg/mL) | Synthesis (Thiophosgene reaction) |

| Ethyl Acetate | 25°C | Soluble (~50-80 mg/mL) | Extraction / Workup |

| Toluene | 25°C | Moderately Soluble | Crystallization (Solvent) |

| Toluene | 80°C - 100°C | Highly Soluble | Coupling Reaction (PROTAC synthesis) |

| Water | 25°C | Insoluble (< 0.1 mg/mL) | Impurity Removal (Washing) |

| Hexanes | 0°C - 25°C | Sparingly Soluble | Crystallization (Antisolvent) |

References

-

Crew, A. P., et al. (2019). Compounds and methods for the targeted degradation of androgen receptor. World Intellectual Property Organization, Patent WO2019023553A1. Link

-

Chen, Y., et al. (2021). Substituted 3-((3-aminophenyl)amino)piperidine-2,6-dione compounds. China National Intellectual Property Administration, Patent CN113453681B. Link

-

BenchChem Technical Support. (2025). Purification of 2-Amino-4-(trifluoromethoxy)benzonitrile Derivatives. BenchChem Technical Guides. Link

-

PubChem. (2025). This compound (CID 21724-83-4). National Center for Biotechnology Information. Link

-

Organic Syntheses. (1973). Isothiocyanic acid, p-chlorophenyl ester. Organic Syntheses, Coll. Vol. 5, p.223. Link

Safety data sheet (SDS) for 2-chloro-4-isothiocyanatobenzonitrile

An In-depth Technical Guide to the Safe Handling of 2-chloro-4-isothiocyanatobenzonitrile

Disclaimer: This document is intended as an in-depth technical guide for research and drug development professionals. It is constructed based on the chemical properties of the compound's functional groups and data from structurally similar molecules. As of the date of this publication, a comprehensive, officially sanctioned Safety Data Sheet (SDS) for this compound (CAS No. 21724-83-4) is not publicly available. This guide is therefore based on expert chemical hazard analysis and should be used to supplement, not replace, rigorous institutional safety protocols and a thorough risk assessment conducted by qualified personnel.

Compound Profile and Strategic Importance

This compound is a bifunctional organic molecule of significant interest in medicinal chemistry and drug discovery. Its utility stems from its reactive isothiocyanate group, which can readily form thiourea linkages with nucleophilic amine residues on proteins, and the benzonitrile moiety, a common structural element in pharmacologically active compounds. This makes it a valuable building block for creating covalent inhibitors and molecular probes.[1] Its potential application in the synthesis of anti-prostate cancer agents highlights its relevance in modern therapeutic development.

However, the very reactivity that makes this compound a valuable synthetic tool also imparts a significant hazard profile that demands a meticulous and informed approach to its handling.

Deconstructing the Hazard Landscape: A Functional Group Analysis

The safety profile of this compound is best understood by analyzing the contributions of its three key structural features: the isothiocyanate group, the chlorinated aromatic ring, and the nitrile group.

-

The Isothiocyanate (-N=C=S) Moiety: This is the primary driver of the compound's acute hazards. Isothiocyanates are notoriously potent irritants and lachrymators (tear-inducing agents). They are also recognized as potential skin and respiratory sensitizers, meaning that repeated exposure can lead to an allergic-type reaction.[2] The electrophilic carbon atom readily reacts with biological nucleophiles, which can lead to severe irritation and damage to the skin, eyes, and respiratory tract.[3]

-

The Chlorinated Benzonitrile Core: Aromatic nitriles are a class of compounds that carry a baseline level of toxicity. While they do not typically metabolize to release free cyanide in the body, unlike some aliphatic nitriles, they are still considered harmful if ingested, inhaled, or absorbed through the skin. The presence of a chlorine atom on the aromatic ring can influence the compound's metabolic profile and may contribute to its persistence. Toxicological studies on analogous compounds like 2-chlorobenzonitrile and 2-chloro-4-nitrobenzonitrile consistently show classifications for acute toxicity and serious eye irritation.[4][5]

Based on this analysis and data from close structural analogs, a predicted GHS classification for this compound is presented below. This should be treated as a conservative estimate for risk assessment purposes.

Table 1: Predicted GHS Classification for this compound

| Hazard Class | Predicted Category | Justification and Hazard Statement |

| Acute Toxicity, Oral | Category 3 or 4 | Toxic if swallowed (H301) or Harmful if swallowed (H302). Based on data for analogous chlorinated benzonitriles and isothiocyanates.[2][4] |

| Acute Toxicity, Dermal | Category 3 or 4 | Toxic in contact with skin (H311) or Harmful in contact with skin (H312). Aromatic nitriles and isothiocyanates show dermal toxicity.[4][6] |

| Acute Toxicity, Inhalation | Category 3 or 4 | Toxic if inhaled (H331) or Harmful if inhaled (H332). The compound is a powder, and dust inhalation is a primary exposure risk.[4][6] |

| Skin Corrosion/Irritation | Category 1B or 2 | Causes severe skin burns and eye damage (H314) or Causes skin irritation (H315). The isothiocyanate group is highly reactive with skin.[3][7] |

| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage (H318). Isothiocyanates are potent lachrymators and irritants.[3][7] |

| Respiratory Sensitization | Category 1 | May cause allergy or asthma symptoms or breathing difficulties if inhaled (H334). Isothiocyanates are known respiratory sensitizers. |

| Skin Sensitization | Category 1 | May cause an allergic skin reaction (H317). Isothiocyanates are known skin sensitizers.[2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation (H335). |

Laboratory Risk Mitigation and Handling Protocols

A conservative approach is mandatory when handling a compound with a predicted high hazard level. All work must be predicated on the principle of minimizing all potential routes of exposure.

Engineering Controls and Personal Protective Equipment (PPE)

Primary Engineering Control: All handling of this compound, including weighing, reconstitution, and transfers, must be performed inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute.

Personal Protective Equipment (PPE): The following PPE is mandatory. Standard laboratory PPE (a single pair of gloves and safety glasses) is insufficient.

Table 2: Mandatory PPE for Handling this compound

| Body Area | Required Equipment | Rationale and Specifications |

| Hands | Double Nitrile Gloves | An inner glove should be tucked under the lab coat sleeve, and an outer glove pulled over the sleeve. This provides robust protection and a method for safe doffing of the contaminated outer layer. Change gloves immediately if contamination is suspected. |

| Eyes/Face | Chemical Splash Goggles & Full-Face Shield | Goggles provide a seal against dust and splashes.[8] A face shield worn over the goggles is required to protect the entire face from splashes during solution transfers.[9] |

| Body | Flame-Resistant Laboratory Coat | Must be fully buttoned with tight-fitting cuffs. A disposable apron can be worn over the lab coat for added protection during large-scale work. |

| Respiratory | None required if handled exclusively within a certified fume hood. | If there is any risk of the fume hood failing or for spill cleanup procedures, a full-face respirator with cartridges appropriate for organic vapors and particulates (e.g., ABEK type) should be used.[8] |

Safe Handling and Storage Workflow

The following workflow is designed to minimize aerosolization of the powdered compound and prevent cross-contamination.

Caption: Safe Handling Workflow for Potentially Hazardous Powders.

Storage and Incompatibility

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for toxic chemicals.[10] Keep away from sources of ignition.

-

Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases, which could initiate a hazardous reaction.

Emergency Response and First Aid Protocols

Immediate and decisive action is critical in the event of an exposure. The following protocols are based on standard chemical first aid procedures.[11]

Caption: Emergency First Aid Decision Flowchart.

Protocol: Accidental Release

-

Evacuate: Immediately alert others and evacuate the area.

-

Ventilate: Ensure the area is well-ventilated (fume hood running).

-

PPE: Do not attempt cleanup without full PPE, including respiratory protection if the spill is outside a fume hood.

-

Containment: For a solid spill, gently cover with an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels to absorb the bulk powder.[10] Avoid creating dust.

-

Cleanup: Carefully sweep the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol, acetone), then with soap and water. All cleanup materials must be disposed of as hazardous waste.

Physicochemical & Toxicological Data Reference

Due to the lack of a verified SDS, comprehensive and experimentally validated data for this compound is limited. The following table includes data synthesized from available sources and predicted values.

Table 3: Physicochemical Properties

| Property | Value | Source/Comment |

| CAS Number | 21724-83-4 | Chemical Abstracts Service[1] |

| Molecular Formula | C₈H₃ClN₂S | - |

| Molecular Weight | 194.64 g/mol | Calculated |

| Appearance | Likely a solid (e.g., white to off-white powder) | Based on analogous compounds |

| Solubility | Insoluble in water.[3] Soluble in organic solvents. | Predicted based on structure |

| Stability | Stable under recommended storage conditions.[12] | - |

Toxicological Data: No specific LD50 or LC50 data for this compound has been identified in the public domain. Researchers should operate under the assumption that the compound is highly toxic via all routes of exposure, consistent with a Category 3 classification. Studies on related compounds have shown that inhalation of chloronitrobenzenes can lead to anemia and damage to the spleen, liver, and bone marrow in animal models.[13]

References

-

CPDA. (2017). SAFETY DATA SHEET. Retrieved from [Link]

-

Hisco. Safety Data Sheet Section 4 FIRST AID MEASURES. Retrieved from [Link]

-

Centers for Disease Control and Prevention (CDC). First Aid Procedures for Chemical Hazards | NIOSH. Retrieved from [Link]

-

U.S. Food & Drug Administration (FDA). Safety Data Sheet. Retrieved from [Link]

-

Carl ROTH. Safety Data Sheet: ≥98 %. Retrieved from [Link]

-

Ministry of Health, Saudi Arabia. (2019). First Aid - Chemical Poisoning. Retrieved from [Link]

-

PubChem. GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]

-

BD. (2025). SAFETY DATA SHEET. Retrieved from [Link]

-

S D Fine-Chem Limited. 2-CHLOROBENZONITRILE. Retrieved from [Link]

-

Carl ROTH. Safety Data Sheet. Retrieved from [Link]

-

Covestro. (2012). SAFETY DATA SHEET. Retrieved from [Link]

-

Fisher Scientific. 2-Chloro-4-nitrophenyl isothiocyanate - SAFETY DATA SHEET. Retrieved from [Link]

-

PubChem. 2-Chloro-4-nitrophenyl isothiocyanate. Retrieved from [Link]

-

National Toxicology Program. (1993). NTP technical report on the toxicity studies of 2-Chloronitrobenzene and 4-Chloronitrobenzene. Retrieved from [Link]

Sources

- 1. This compound | 21724-83-4 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. fishersci.com [fishersci.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. 2-Chloro-4-nitrophenyl isothiocyanate | C7H3ClN2O2S | CID 2757736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. solutions.covestro.com [solutions.covestro.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 12. carlroth.com [carlroth.com]

- 13. NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of Apalutamide and Structural Analogs via Isothiocyanate Coupling

This Application Note is designed for researchers and drug development professionals. It details the synthetic protocol for Apalutamide (ARN-509) and its structural analogs, specifically addressing the use of 2-chloro-4-isothiocyanatobenzonitrile .

Executive Summary

Apalutamide (Erleada®) is a non-steroidal anti-androgen used in the treatment of prostate cancer.[1] Its core pharmacophore is a thiohydantoin ring, synthesized via the convergent coupling of an isothiocyanate-bearing aryl fragment and an amino-cyclobutane moiety.

This guide provides a high-precision protocol for this coupling reaction. Critical Technical Note: While the user specified This compound [CAS: 21724-83-4], this reagent yields the 2-chloro-phenyl analog of Apalutamide, not the clinical drug itself (which contains a 3-trifluoromethyl-pyridine ring). This protocol details the methodology for using the specified chloro-reagent to synthesize the analog (often used as a reference standard or in SAR studies) while providing the comparative parameters for the authentic Apalutamide synthesis.

Retrosynthetic Analysis & Strategy

The synthesis relies on a convergent strategy where the thiohydantoin core is assembled in the final stages. This approach minimizes the risk of racemization and allows for late-stage diversification (e.g., swapping the aryl ring).

Strategic Disconnection

The molecule is disconnected at the thiohydantoin ring, revealing two key precursors:

-

Fragment A (Electrophile): The Isothiocyanate.[1]

-

Fragment B (Nucleophile): 4-[(1-cyanocyclobutyl)amino]-2-fluoro-N-methylbenzamide.

Figure 1: Retrosynthetic disconnection showing the modular assembly of the thiohydantoin core.

Materials & Critical Reagents

Reagent Comparison Table

| Component | Reagent Name | CAS Number | Function | Molecular Weight |

| Precursor A (User) | This compound | 21724-83-4 | Forms Chloro-Analog | 194.64 |

| Precursor A (Drug) | 5-isothiocyanato-3-(trifluoromethyl)picolinonitrile | 957062-65-6 | Forms Apalutamide | 229.18 |

| Precursor B | 4-[(1-cyanocyclobutyl)amino]-2-fluoro-N-methylbenzamide | 1159977-03-3 | Scaffold Backbone | 261.29 |

| Solvent | DMSO / Isopropyl Acetate | 67-68-5 | Reaction Medium | - |

| Acid Catalyst | Hydrochloric Acid (6M) | 7647-01-0 | Cyclization Promoter | 36.46 |

Safety Considerations (Isothiocyanates)

-

Toxicity: Isothiocyanates are potent electrophiles and sensitizers. Handle in a fume hood.

-

Lachrymator: Both the chloro- and trifluoromethyl-isothiocyanates can be severe eye irritants.

-

Waste: Quench excess isothiocyanates with an amine solution (e.g., dilute ammonia) before disposal.

Experimental Protocol

This protocol describes the synthesis of the Chloro-Phenyl Analog using the user's reagent. (Note: To synthesize authentic Apalutamide, substitute the isothiocyanate with equimolar 5-isothiocyanato-3-(trifluoromethyl)picolinonitrile).

Phase 1: Thiourea Formation & Cyclization

Objective: Couple the amine (Fragment B) with the isothiocyanate (Fragment A) and cyclize to form the thiohydantoin ring.

Step-by-Step Procedure:

-

Setup:

-

Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.

-

Purge the system with nitrogen for 10 minutes.

-

-

Dissolution:

-

Charge Fragment B (4-[(1-cyanocyclobutyl)amino]-2-fluoro-N-methylbenzamide) (10.0 g, 38.3 mmol) into the flask.

-

Add DMSO (20 mL) and Isopropyl Acetate (40 mL).

-

Stir until a clear or slightly suspension solution is obtained.

-

-

Coupling (Addition of User Reagent):

-

Add This compound (8.95 g, 46.0 mmol, 1.2 equiv) in a single portion.

-

Note: If synthesizing Apalutamide, add 10.5 g of the Pyridine Isothiocyanate here instead.

-

-

Reaction (Thermal):

-

Heat the mixture to 85°C .

-

Maintain temperature for 16–20 hours.

-

Monitoring: Check by HPLC. The intermediate thiourea forms first, followed by slow cyclization.

-

Mechanism:[9][10][11] The amine attacks the isothiocyanate to form a thiourea. The thiourea nitrogen then attacks the nitrile carbon (on the cyclobutane), followed by hydrolysis of the resulting imine.

-

-

Acid Hydrolysis (Completion of Cyclization):

-

Cool the reaction mixture to 60°C.

-

Add HCl (2M in MeOH) (10 mL) or aqueous HCl (6M, 5 mL).

-

Stir at 60°C for an additional 2 hours to ensure full conversion of the imino-intermediate to the oxo-thiohydantoin.

-

-

Work-up:

-

Cool to room temperature (20–25°C).

-

Add Water (100 mL) dropwise over 30 minutes. The product should precipitate as a white to off-white solid.

-

Stir the slurry for 1 hour.

-

-

Isolation:

-

Filter the solid using a Buchner funnel.

-

Wash the cake with a 1:1 mixture of Ethanol/Water (2 x 20 mL).

-

Dry in a vacuum oven at 50°C for 12 hours.

-

Phase 2: Analytical Validation

Expected Yield: 75–85% Appearance: White to off-white crystalline solid.

Characterization (For Chloro-Analog):

-

1H NMR (DMSO-d6): Distinct peaks for the 2-chloro-4-cyanophenyl ring (3 aromatic protons) and the fluoro-benzamide ring.

-

Mass Spectrometry (ESI+):

-

Target Mass (Chloro-Analog): ~455.8 Da [M+H]+

-

(Compare to Apalutamide: 478.4 Da [M+H]+)

-

Mechanism of Action & Pathway

The reaction proceeds via a nucleophilic addition followed by an intramolecular cyclization.

Figure 2: Mechanistic pathway from isothiocyanate coupling to thiohydantoin ring closure.[11]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Cyclization | Temperature too low or insufficient time. | Increase temp to 90°C; extend reaction time to 24h. Ensure acid step is performed.[2][12] |

| Sticky Precipitate | DMSO content too high during quench. | Dilute DMSO with more Isopropyl Acetate before adding water. |

| Low Yield | Hydrolysis of Isothiocyanate (moisture). | Ensure all solvents are dry (Karl Fischer < 0.1%). Purge with N2. |

| Impurity Formation | Dimerization of Isothiocyanate. | Add Isothiocyanate slowly or use slight excess (1.2–1.5 eq). |

References

-

Clegg, N. J., et al. (2012). ARN-509: A Novel Antiandrogen for Prostate Cancer Treatment. Cancer Research, 72(6), 1494–1503. Link

-

Jung, M. E., et al. (2007). Diarylhydantoin Compounds. WO Patent 2007/126765.[11][12] (Primary patent describing the thiohydantoin scaffold synthesis). Link

-

Flick, A. C., et al. (2020).[13] Synthetic Approaches to the New Drugs Approved during 2018.[13] Journal of Medicinal Chemistry, 63(19), 10652–10704.[13] Link

-

PubChem. (2023). This compound Compound Summary. Link

Sources

- 1. US10513504B2 - Processes for the preparation of apalutamide and intermediates thereof - Google Patents [patents.google.com]

- 2. WO2021033098A1 - Process for the preparation of apalutamide - Google Patents [patents.google.com]

- 3. chembk.com [chembk.com]

- 4. Products | Azoxy Laboratories [azoxylabs.com]

- 5. This compound | 幸源産業 [kougen-japan.co.jp]

- 6. This compound | 21724-83-4 [chemicalbook.com]

- 7. 2-氯-4-异硫氰酰基苯氰|this compound|21724-83-4|ITCBN--硫光气系列精细化学品制造商 [njzychemical.com]

- 9. EP2894151A1 - Imidazoline derivatives, preparation methods thereof, and their applications in medicine - Google Patents [patents.google.com]

- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 11. WO2018136001A1 - Process for preparing apalutamide - Google Patents [patents.google.com]

- 12. data.epo.org [data.epo.org]

- 13. m.youtube.com [m.youtube.com]

Preparation of 2-chloro-4-isothiocyanatobenzonitrile from 4-amino-2-chlorobenzonitrile

Strategic Context & Application

2-Chloro-4-isothiocyanatobenzonitrile (CAS: 21724-83-4) is a highly versatile, electrophilic building block utilized extensively in modern medicinal chemistry. It is a critical intermediate in the design and synthesis of thiohydantoin-based anti-prostate cancer agents (such as enzalutamide analogs)[1] and Proteolysis Targeting Chimeras (PROTACs) designed for the targeted ubiquitination and degradation of the androgen receptor[2][3]. The isothiocyanate moiety acts as a highly reactive chemo-selective handle, enabling the rapid assembly of complex pharmacophores through coupling with various nucleophiles.

Mechanistic Rationale & Pathway Selection

The synthesis involves the conversion of an electron-deficient aniline (4-amino-2-chlorobenzonitrile) into an isothiocyanate. The para-cyano group (via resonance) and the ortho-chloro group (via induction) significantly reduce the nucleophilicity of the amine[4]. To overcome this electronic deactivation, two distinct chemical pathways are presented:

-

Pathway A (Thiophosgene-Mediated) : A direct, classic electrophilic addition using thiophosgene (CSCl

). While highly efficient, the extreme toxicity of CSCl -

Pathway B (Dithiocarbamate/Boc

O-Mediated) : A greener, two-step one-pot alternative. The amine is first reacted with carbon disulfide (CS

Workflow Visualization

Mechanistic workflow for the synthesis of this compound.

Experimental Protocols

(Self-Validating Systems: Both protocols incorporate specific physical or chemical checkpoints to ensure the reaction is proceeding as intended and to guarantee reproducibility.)

Protocol A: Aqueous Thiophosgene Method (Industrial Standard)

Caution: Thiophosgene is highly toxic, corrosive, and volatile. Perform strictly in a certified fume hood with appropriate PPE.

-

Initiation : In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-amino-2-chlorobenzonitrile (0.50 g, 3.28 mmol, 1.0 eq) in deionized water (5.0 mL)[5].

-

Reagent Addition : Slowly add thiocarbonyl dichloride (thiophosgene) (0.754 g, 6.55 mmol, ~0.50 mL, 2.0 eq) dropwise at 25 °C[5].

-

Causality: The 2.0 molar equivalent excess compensates for the reduced nucleophilicity of the deactivated aniline and the competitive hydrolysis of thiophosgene in water. The biphasic nature of the reaction prevents runaway exotherms and minimizes the formation of symmetrical thiourea byproducts.

-

-

Reaction : Stir the mixture vigorously at 25 °C for 2 hours[5].

-

Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The complete disappearance of the UV-active starting material spot confirms the reaction has reached completion.

-

-

Quench & Extraction : Dilute the reaction mixture with water (30 mL) and extract with Ethyl Acetate (3 × 30 mL)[5].

-

Washing & Drying : Wash the combined organic layers with saturated aqueous NaCl (brine, 40 mL) to remove residual aqueous impurities. Dry over anhydrous Na

SO

Protocol B: CS / Boc O Method (Greener/Safer Alternative)

-

Dithiocarbamate Formation : Dissolve 4-amino-2-chlorobenzonitrile (0.50 g, 3.28 mmol, 1.0 eq) in anhydrous Dichloromethane (DCM) (16 mL). Add Triethylamine (Et

N) (1.37 mL, 9.84 mmol, 3.0 eq) and Carbon Disulfide (CS-

Causality: The electron-poor nature of the aniline necessitates a large excess of CS

and base to drive the equilibrium toward the triethylammonium dithiocarbamate salt[4].

-

-

Incubation : Stir the solution at room temperature for 4 hours.

-

Desulfurization : Cool the reaction to 0 °C using an ice bath. Add 4-Dimethylaminopyridine (DMAP) (0.02 g, 0.16 mmol, 0.05 eq) followed by a solution of Boc

O (0.71 g, 3.25 mmol, 0.99 eq) in DCM (4 mL) dropwise.-

Causality: Boc

O acts as the desulfurizing agent. Limiting Boc

-

-

Gas Evolution : Remove the ice bath and allow the mixture to warm to 25 °C.

-

Checkpoint: Observe the reaction for effervescence. The release of carbonyl sulfide (COS) and CO

gases is a self-validating physical indicator that desulfurization is actively occurring[6].

-

-

Workup : Once gas evolution ceases (approx. 1 hour), concentrate the mixture under reduced pressure. Dissolve the residue in EtOAc (30 mL), wash with 1M HCl (20 mL) to remove DMAP and Et

N, followed by water and brine. Dry over Na

Quantitative Data & Method Comparison

| Parameter | Protocol A: Thiophosgene Method | Protocol B: CS |

| Typical Yield | 85 – 95% | 75 – 85% |

| Reaction Time | 2 hours | 5 – 6 hours (Two steps) |

| Reagent Toxicity | Extremely High (CSCl | Moderate (CS |

| Byproducts | HCl (Aqueous) | COS (gas), CO |

| Scalability | Excellent (Industrial standard, requires specialized safety equipment) | Very Good (Preferred for bench-scale and mid-scale discovery chemistry) |

Analytical Validation (Quality Control)

To ensure trustworthiness and high purity of the synthesized this compound, perform the following analytical validations:

-

FT-IR Spectroscopy : This is the most definitive rapid-validation tool. The product must exhibit a strong, broad absorption band at ~2100 - 2150 cm⁻¹ , corresponding to the N=C=S asymmetric stretch. The absence of this peak indicates reaction failure.

-

LC-MS : Analyze the product to confirm the expected mass. For C

H -

H NMR (CDCl

References

-

US20180099940A1 - Compounds and methods for the targeted degradation of androgen receptor - Google Patents. 2

-

WO2016118666A1 - Compounds and methods for the targeted degradation of the androgen receptor - Google Patents. 3

-

This compound | 21724-83-4 - ChemicalBook. 1

-

CN113453681B - Substituted 3-((3-aminophenyl)amino)piperidine-2,6-dione compounds, compositions thereof, and methods of treatment using the same - Google Patents. 5

-

Synthesis of Isothiocyanates: A Review - CHEMISTRY & BIOLOGY INTERFACE. 6

-

A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate - ResearchGate. 7

-

Electrochemical isothiocyanation of primary amines - University of Greenwich. 4

Sources

- 1. This compound | 21724-83-4 [chemicalbook.com]

- 2. US20180099940A1 - Compounds and methods for the targeted degradation of androgen receptor - Google Patents [patents.google.com]

- 3. WO2016118666A1 - Compounds and methods for the targeted degradation of the androgen receptor - Google Patents [patents.google.com]

- 4. gala.gre.ac.uk [gala.gre.ac.uk]

- 5. CN113453681B - Substituted 3-((3-aminophenyl)amino)piperidine-2,6-dione compounds, compositions thereof, and methods of treatment using the same - Google Patents [patents.google.com]

- 6. cbijournal.com [cbijournal.com]

- 7. researchgate.net [researchgate.net]

Reaction of 2-chloro-4-isothiocyanatobenzonitrile with amines

Application Note: Chemoselective Synthesis of Diarylthioureas using 2-Chloro-4-isothiocyanatobenzonitrile

Executive Summary

This application note details the optimized protocol for the reaction of This compound (CAS: 21724-82-5) with functionalized amines. This specific isothiocyanate scaffold is a critical building block in the synthesis of non-steroidal Androgen Receptor (AR) antagonists, structurally analogous to Enzalutamide (Xtandi®) and Apalutamide.

The presence of electron-withdrawing groups (cyano at C1, chloro at C2) significantly enhances the electrophilicity of the isothiocyanate carbon at C4, facilitating rapid nucleophilic addition under mild conditions. This guide provides a high-fidelity workflow for synthesizing thiourea intermediates and their subsequent cyclization to thiohydantoins, a pharmacophore central to oncology drug discovery.

Chemical Context & Mechanism

Reactivity Profile

The core reaction involves the nucleophilic attack of a primary or secondary amine onto the central carbon of the isothiocyanate (-N=C=S) group.

-

Electronic Activation: The p-cyano and m-chloro substituents exert a strong inductive ($ -I

-M $) electron-withdrawing effect. This lowers the LUMO energy of the isothiocyanate group, making it highly susceptible to nucleophilic attack compared to phenyl isothiocyanate. -

Chemoselectivity: While the C2-chloro group is potentially vulnerable to nucleophilic aromatic substitution ($ S_NAr $), the reaction kinetics heavily favor addition to the isothiocyanate at room temperature. $ S_NAr

>80^\circ\text{C} $) or strong bases, which are avoided in this protocol.

Reaction Pathway

Figure 1: Mechanistic pathway of thiourea formation. The electron-deficient ring stabilizes the developing negative charge on the nitrogen in the transition state.

Experimental Protocol

Materials & Reagents

| Reagent | Equiv. | Role | Critical Attribute |

| This compound | 1.0 | Electrophile | Moisture sensitive; store at 4°C. |

| Amine Substrate (e.g., N-methyl-2-fluoro-4-aminobenzamide) | 1.0 - 1.1 | Nucleophile | Must be free base. If HCl salt, add 1.1 eq TEA. |

| Dichloromethane (DCM) or THF | Solvent | Medium | Anhydrous grade (<0.05% water). |

| Triethylamine (TEA) | 0.1 - 1.1 | Catalyst/Base | Only required if amine is a salt or unreactive. |

Standard Operating Procedure (SOP): Thiourea Synthesis

Objective: Synthesis of 4-(3-(alkyl/aryl)thioureido)-2-chlorobenzonitrile.

-

Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and purge with nitrogen ($ N_2 $).

-

Dissolution:

-

Add Amine Substrate (5.0 mmol, 1.0 equiv) to the flask.

-

Add anhydrous DCM (20 mL, 0.25 M concentration).

-

Note: If the amine is an HCl salt, add TEA (5.5 mmol, 1.1 equiv) and stir for 10 minutes until clear.

-

-

Addition:

-

Dissolve This compound (5.0 mmol, 1.0 equiv) in minimal DCM (5 mL).

-